molecular formula C4H7N3OS B1596742 5-Ethoxy-1,2,4-thiadiazol-3-amine CAS No. 89124-90-3

5-Ethoxy-1,2,4-thiadiazol-3-amine

Cat. No. B1596742
CAS RN: 89124-90-3
M. Wt: 145.19 g/mol
InChI Key: IXAWHRSYSKUNOL-UHFFFAOYSA-N
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Description

5-Ethoxy-1,2,4-thiadiazol-3-amine is a chemical compound with the molecular formula C4H7N3OS and a molecular weight of 145.18 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds, such as (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid, has been reported . The process involves several steps, including oximation and alkylation on cyanoacetamide to get 2-cyano-2-hydroxyiminoacetamide, which then reacts with phosphorus oxychloride to form 2-ethyoxyiminopropanedinitrile . This compound then undergoes aminolysis, bromination, and reaction with KSCN, followed by hydrolysis to get the final product .


Molecular Structure Analysis

The molecular structure of 5-Ethoxy-1,2,4-thiadiazol-3-amine consists of a thiadiazole ring with an ethoxy group at the 5-position and an amine group at the 3-position . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethoxy-1,2,4-thiadiazol-3-amine include a molecular weight of 145.18 and a molecular formula of C4H7N3OS . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

DNA Interactions and Cleavage Studies

5-Ethoxy-1,2,4-thiadiazol-3-amine has been studied for its ability to interact with DNA. The compounds containing the thiadiazole moiety have shown potential in binding to DNA, which is a crucial step in the development of new therapeutic drugs. DNA cleavage studies indicate that these compounds can cleave DNA in the presence of an oxidant like H2O2, suggesting their use in targeted therapies .

Anticancer Activity

The thiadiazole derivatives, including 5-Ethoxy-1,2,4-thiadiazol-3-amine, have been identified as potential anticancer agents. Their structure allows them to disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells. This makes them promising candidates for the development of new antitumor drugs .

Pesticide Development

Due to its structural properties, 5-Ethoxy-1,2,4-thiadiazol-3-amine has found applications in the development of pesticides. The compound’s interaction with various enzymes and receptors in pests makes it a candidate for creating more effective and possibly safer pesticides .

Enzyme Inhibition

This compound is also a component of medicinally important enzyme inhibitors. Enzyme inhibitors are substances that can bind to enzymes and decrease their activity. By inhibiting specific enzymes, 5-Ethoxy-1,2,4-thiadiazol-3-amine can be used to treat various diseases where such enzymes play a critical role .

Azo Dye Component

5-Ethoxy-1,2,4-thiadiazol-3-amine serves as a component in the synthesis of azo dyes. Azo dyes are compounds bearing the functional group R-N=N-R’, which are widely used in textile industries. The thiadiazole derivatives can contribute to the development of new dyes with unique properties .

Antibiotic Synthesis

The compound has been utilized in the synthesis of cephalosporin antibiotics. Cephalosporins are a class of β-lactam antibiotics that are similar to penicillins but are typically more broad-spectrum and resistant to penicillinase. Thiadiazole derivatives are valuable in creating new antibiotics to combat resistant bacterial strains .

Safety and Hazards

The safety information for 5-Ethoxy-1,2,4-thiadiazol-3-amine includes several precautionary statements, such as P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using this product), and others . The hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .

Future Directions

Future research could focus on the development of new methods for the synthesis of 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . Additionally, the design, synthesis, and evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives for their urease inhibitor activities could be a promising direction .

properties

IUPAC Name

5-ethoxy-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAWHRSYSKUNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375690
Record name 5-Ethoxy-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89124-90-3
Record name 5-Ethoxy-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89124-90-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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